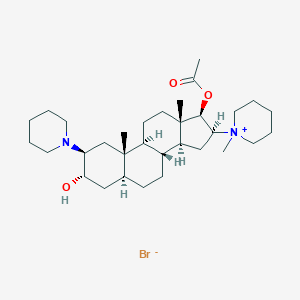

Desacetylvecuronium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Crocin ist eine Carotinoid-Verbindung, die vorwiegend in den Blüten von Crocus sativus (Safran) und Gardenia jasminoides vorkommt . Es ist hauptsächlich für die charakteristische Farbe von Safran verantwortlich. Chemisch gesehen ist Crocin der Diester, der aus dem Disaccharid Gentiobiose und der Dicarbonsäure Crocetin gebildet wird . In isoliertem Zustand erscheint Crocin als tiefrote kristalline Substanz mit einem Schmelzpunkt von 186 °C und bildet eine orangefarbene Lösung, wenn es in Wasser gelöst wird .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die traditionelle Herstellung von Crocin erfolgt durch Extraktion aus Crocin-produzierenden Pflanzen wie Crocus sativus . Neuere Fortschritte haben mikrobielle Synthesemethoden eingeführt. So ermöglicht beispielsweise die genetische Modifikation von Escherichia coli-Stämmen die vollständige mikrobielle Synthese von Crocetin und seinen Glykosylderivaten unter Verwendung von Glycerin als Hauptkohlenstoffquelle . Diese Methode beinhaltet die Überexpression von Schlüsselenzymen wie Zeaxanthin-Spaltungsdioxygenase und Crocetin-Dialdehyd-Dehydrogenase .

Industrielle Produktionsmethoden: Die industrielle Produktion von Crocin wurde auch durch Multigen-Stacking in Nicotiana benthamiana untersucht . Diese Methode beinhaltet die Expression von Genen aus Gardenia jasminoides in Tabakpflanzen, was zu hohen Ausbeuten an Crocin I und Crocin II führt . Dieser Ansatz bietet eine nachhaltige und skalierbare Plattform für die Crocin-Produktion.

Wissenschaftliche Forschungsanwendungen

Crocin hat aufgrund seiner potenziellen therapeutischen Eigenschaften große Aufmerksamkeit erregt . Seine Anwendungen erstrecken sich über verschiedene Bereiche:

Chemie: Crocin wird als natürlicher Farbstoff und bei der Synthese anderer Carotinoide verwendet.

Medizin: Crocin hat sich bei der Behandlung von Stoffwechselstörungen, neurodegenerativen Erkrankungen und Depressionen als vielversprechend erwiesen Es zeigt auch entzündungshemmende und immunmodulatorische Aktivitäten.

5. Wirkmechanismus

Crocin übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus . Es wurde gezeigt, dass es die Expression von NLRP3, gespaltenem Caspase 1, Gasdermin D, IL-18 und IL-1β herunterreguliert und den NF-κB-Signalweg unterdrückt . Zusätzlich kann Crocin in Krebszellen Apoptose und Zellzyklusarretierung induzieren, wodurch deren Proliferation gehemmt wird . Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, ermöglicht es ihm, neuroprotektive Wirkungen auszuüben .

Wirkmechanismus

Target of Action

Desacetylvecuronium bromide, also known as 3-Hydroxyvecuronium Bromide, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, this compound can induce muscle relaxation .

Mode of Action

This compound acts by competing for cholinergic receptors at the motor end-plate . This competition prevents acetylcholine, a neurotransmitter responsible for triggering muscle contraction, from binding to these receptors . As a result, it inhibits depolarization, leading to muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the cholinergic receptors at the motor end-plate, it prevents the transmission of signals from motor neurons to muscles . This blockage inhibits muscle contraction, resulting in muscle relaxation .

Pharmacokinetics

This compound has a smaller plasma clearance and a larger steady-state distribution volume compared to vecuronium . It also has a longer terminal elimination half-life and a longer mean residence time . The renal clearances of Desacetylvecuronium and vecuronium were found to be 0.85 and 0.58 ml.kg-1.min-1, respectively . These properties impact the bioavailability of the drug, influencing its onset and duration of action .

Result of Action

The primary result of this compound’s action is muscle relaxation . By blocking the cholinergic receptors at the motor end-plate, it inhibits muscle contraction . This effect is utilized in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of this compound . Additionally, factors such as the patient’s body temperature can affect the duration of action, with hypothermia potentially prolonging it .

Biochemische Analyse

Biochemical Properties

Desacetylvecuronium bromide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interfere in the transmission of neuromuscular end plate and causes diminished central nervous system activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing skeletal muscle relaxation, which is essential for certain surgical procedures

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a nondepolarizing neuromuscular blocking agent . It exerts its effects at the molecular level by interfering with the transmission at the neuromuscular end plate

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, are not fully documented, it is known that the compound is used in anesthesia for its muscle-relaxing effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Traditional production of crocin involves extraction from crocin-producing plants like Crocus sativus . recent advancements have introduced microbial synthesis methods. For instance, genetic modifications in Escherichia coli strains have enabled the complete microbial synthesis of crocetin and its glycosylated derivatives using glycerol as the primary carbon source . This method involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .

Industrial Production Methods: Industrial production of crocin has also been explored through multigene stacking in Nicotiana benthamiana . This method involves expressing genes from Gardenia jasminoides in tobacco plants, resulting in high yields of crocin I and crocin II . This approach provides a sustainable and scalable platform for crocin production.

Analyse Chemischer Reaktionen

Reaktionstypen: Crocin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft nucleophile Reagenzien unter milden Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Crocetin und seine Derivate .

Vergleich Mit ähnlichen Verbindungen

Crocin ist unter den Carotinoiden einzigartig aufgrund seiner Wasserlöslichkeit und seiner glykosylierten Struktur . Ähnliche Verbindungen umfassen:

Crocetin: Die Aglykonform von Crocin, der die Glykosylgruppen fehlen.

Safranal: Eine weitere Komponente von Safran, die für sein Aroma verantwortlich ist.

Picrocrocin: Ein Vorläufer von Safranal, der zum bitteren Geschmack von Safran beiträgt.

Im Vergleich zu diesen Verbindungen erhöht die glykosylierte Struktur von Crocin seine Löslichkeit und Bioverfügbarkeit, wodurch es in verschiedenen therapeutischen Anwendungen besonders wirksam ist .

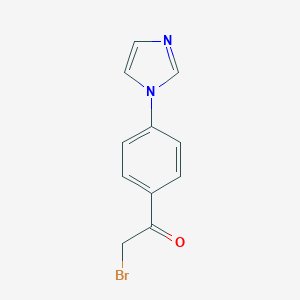

Eigenschaften

CAS-Nummer |

73319-13-8 |

|---|---|

Molekularformel |

C32H55BrN2O3 |

Molekulargewicht |

595.7 g/mol |

IUPAC-Name |

[(2S,3R,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |

InChI |

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29-,30+,31+,32+;/m1./s1 |

InChI-Schlüssel |

UPUCOGXSWOPTGS-WARIFQLASA-M |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

Isomerische SMILES |

CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

Kanonische SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

Piktogramme |

Acute Toxic |

Synonyme |

1-[(2β,3α,5α,16β,17β)-17-(Αcetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide; 3-Hydroxyvecuronium Bromide; Org 7268; |

Herkunft des Produkts |

United States |

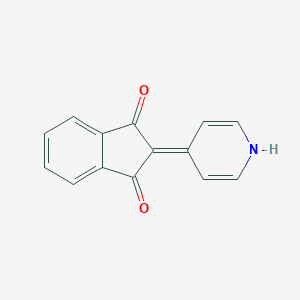

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

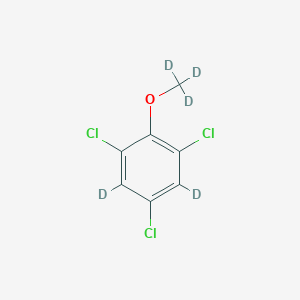

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)